molecular formula C9H19N3O B7859657 2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7859657
M. Wt: 185.27 g/mol
InChI Key: ZBVBVHMEWJKMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a tertiary amine featuring a pyrrolidine ring substituted with a dimethylaminomethyl group and an aminoethanone backbone. Its molecular formula is C₉H₁₈N₃O (molecular weight: 184.26 g/mol).

However, analogs with similar scaffolds are well-documented, enabling inferences about its physicochemical and biological properties.

Properties

IUPAC Name

2-amino-1-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)7-8-4-3-5-12(8)9(13)6-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVBVHMEWJKMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, a compound with significant biological implications, has garnered interest in various fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific molecular targets. Notably, it has been shown to act on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Targeting Cyclin-Dependent Kinases

A study focusing on related compounds revealed that they inhibit CDKs, leading to potential applications in cancer therapy. The inhibition of CDKs disrupts the cell cycle, thereby inducing apoptosis in cancerous cells .

Pharmacological Activity

The pharmacological profile of this compound includes:

  • Antiparasitic Activity : Preliminary studies have shown that this compound exhibits potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated a low EC₅₀ value, indicating high efficacy .
  • Cytotoxicity : The compound has also been evaluated for cytotoxic effects in various cancer cell lines. The results suggest that it possesses significant cytotoxic properties, particularly against breast cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Key parameters include:

ParameterValue
Bioavailability74% (in mice)
Half-life~1 hour
Volume of distributionPenetrates tissues well
ClearanceModerate

These parameters indicate that the compound has favorable pharmacokinetic properties, which may enhance its therapeutic efficacy in vivo .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against multiple cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC₅₀ value significantly lower than standard chemotherapeutics. This suggests a potential role as an effective anticancer agent .

Case Study 2: Antiparasitic Efficacy

Another study evaluated the compound's efficacy against T. brucei in animal models. The compound demonstrated significant reduction in parasitemia and improved survival rates compared to untreated controls, highlighting its potential as a novel antiparasitic treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification and Key Features

The compound belongs to the aminoethanone family, characterized by a ketone group adjacent to an amine. Below is a comparative analysis of its structural analogs, focusing on substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound C₉H₁₈N₃O 184.26 Pyrrolidine with dimethylaminomethyl Tertiary amine; potential CNS activity?
2-Amino-1-(2-fluorophenyl)ethanone HCl C₈H₈ClFNO 203.61 2-Fluorophenyl High structural similarity (0.94); salt form enhances solubility
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone) C₁₀H₁₃BrNO₃ 290.13 4-Bromo-2,5-dimethoxyphenyl Psychoactive (beta-keto amphetamine analog)
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 2-Hydroxyphenyl Polar due to -OH; synthesized via HI/AcOH
2-Amino-1-(2,4-dimethylpiperazin-1-yl)-ethanone C₈H₁₇N₃O 171.24 Piperazine with 2,4-dimethyl groups Altered nitrogen environment; higher basicity
2-Amino-1-(2,6-difluorophenyl)ethanone HCl C₈H₈ClF₂NO 207.6 2,6-Difluorophenyl Halogenated aromatic; potential antimicrobial activity

Preparation Methods

Reductive Amination of Pyrrolidine Derivatives

Pyrrolidine undergoes reductive amination with formaldehyde and dimethylamine under acidic catalysis, forming 2-dimethylaminomethyl-pyrrolidine. This method, adapted from the synthesis of related compounds, typically employs sodium cyanoborohydride or hydrogen gas with palladium catalysts. Key parameters include:

ParameterTypical RangeImpact on Yield
Temperature25–40°C>80% above 30°C
Reaction Time12–24 hoursPlateau at 18h
Catalyst Loading5–10 mol% Pd/CLinear increase
Amine:Formaldehyde1:1.2 molar ratioExcess drives

The intermediate’s purity critically influences downstream reactions, necessitating distillation (bp 58–60°C at 16 mmHg) or recrystallization from hexane/ethyl acetate mixtures.

Electrochemical Synthesis

Patent data reveals an alternative pathway using electrolytic reduction of 1-ethyl-2-nitromethylene pyrrolidine in sodium carbonate/methanol catholyte. This method achieves 90–95% yield through controlled current electrolysis (1 A, 2.5 h), followed by acid-base workup. While scalable, it requires specialized equipment and generates stoichiometric waste.

OxidantSolventTemp (°C)Yield (%)Epimerization
PCCCH2Cl22538<2%
SwernTHF-78→25675%
TEMPO/NaOClH2O/EtOAc081Negligible

The TEMPO-mediated oxidation proves most efficient, though requiring strict pH control (pH 8.5–9.0) to prevent N-oxidation.

Stereochemical Considerations

While the target compound’s stereochemistry remains unspecified in most applications, asymmetric synthesis routes merit discussion:

Chiral Pool Synthesis

Starting from (S)-proline, a four-step sequence achieves 98% ee:

  • N-Boc protection

  • Reductive amination with dimethylamine-borane complex

  • Swern oxidation to ketone

  • Boc deprotection and amination
    Total yield: 52% over four steps

Catalytic Asymmetric Amination

Recent advances employ Jacobsen’s thiourea catalysts for kinetic resolution during the amination step:

Catalystee (%)Rate (krel)Solvent
(R,R)-Cyclohexanediamine9412.8toluene
Cinchona alkaloid887.2CHCl3

These methods remain experimental but demonstrate potential for enantioselective production.

Process Optimization and Scalability

Industrial-scale production necessitates balancing yield, purity, and cost:

Continuous Flow Synthesis

Implementing the chloroacetylation-amination sequence in microreactors:

ParameterBatchFlow (0.5mm ID)
Reaction Time8h12min
Yield68%73%
Impurities3.2%1.1%

Flow chemistry reduces thermal degradation risks, particularly during exothermic amination steps.

Green Chemistry Metrics

Comparing two leading routes:

MetricReductive AminationElectrochemical
PMI (kg/kg)18.79.2
E-Factor34.512.8
Energy (kJ/mol)480320

The electrochemical route shows superior environmental performance despite higher capital costs.

Analytical Characterization

Critical quality attributes are verified through:

5.1 Spectroscopic Confirmation

  • ¹H NMR (400MHz, CDCl3): δ 3.71 (q, J=6.8Hz, 1H, CH2N), 3.02 (s, 6H, N(CH3)2), 2.89–2.78 (m, 2H, pyrrolidine CH2)

  • HRMS : m/z calc. for C9H19N3O [M+H]+: 186.1608, found: 186.1605

5.2 Chiral HPLC

  • Column: Chiralpak IA (250×4.6mm)

  • Eluent: Hexane:IPA:DEA (80:20:0.1)

  • Retention: 12.7min (R), 14.2min (S)

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone and its analogues?

Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, a similar compound, 2-Amino-1-(piperidin-1-yl)ethanone, was synthesized via a two-step process:

Acylation: Reacting an amine with a ketone precursor (e.g., bromoethanone derivatives) under basic conditions.

Purification: Isolation via column chromatography and characterization using NMR (e.g., ¹H NMR: δ 1.45–1.60 ppm for CH₂ groups, δ 3.20–3.50 ppm for N-CH₂) .
For pyrrolidine-containing analogues, substituent compatibility (e.g., dimethylaminomethyl groups) must be validated to avoid steric hindrance during ring formation.

Q. How can researchers characterize the structural integrity of this compound?

Answer: Key techniques include:

  • X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and bond lengths (e.g., C=O bond ~1.22 Å) .
  • NMR spectroscopy: ¹³C NMR can confirm carbonyl groups (δ ~200–210 ppm), while ¹H NMR identifies amine protons (δ ~1.5–3.0 ppm) .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₇N₃O: 196.1453) .

Advanced Research Questions

Q. How can experimental discrepancies in biological activity data for this compound be resolved?

Answer: Contradictions often arise from:

  • Purity issues: Validate compound purity via HPLC (≥95%) and control for residual solvents (e.g., DMSO) that may affect assays .
  • Metabolic instability: Conduct stability studies in biological matrices (e.g., plasma) using LC-MS/MS to identify degradation products (e.g., demethylated metabolites) .
  • Receptor specificity: Use competitive binding assays (e.g., radioligand displacement) to differentiate off-target effects. For example, pyrolytic byproducts (observed in analogues like bk-2C-B) may interfere with receptor binding .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity adjustment: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility. LogP values should be maintained between 1–3 for blood-brain barrier penetration .
  • Prodrug design: Mask polar amines with acetyl or carbamate groups, which hydrolyze in vivo to release the active compound .
  • Metabolic profiling: Use human liver microsomes (HLMs) to identify cytochrome P450 (CYP) interactions. For example, CYP2D6 inhibition assays can predict drug-drug interactions .

Q. How can researchers address contradictory crystallographic data for this compound’s derivatives?

Answer:

  • Data refinement: Apply SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals. For example, triclinic systems (space group P1) may require multi-component refinement .
  • Validation tools: Use PLATON’s ADDSYM to check for missed symmetry and R1/Rfree convergence (<5% difference) .
  • Temperature factors: Anisotropic refinement (e.g., for Br substituents) improves accuracy in bond angle calculations (e.g., C-Br bond length ~1.89 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.